molecular formula C11H10BrNO3 B1416422 Ethyl 4-bromo-2-cyano-5-methoxybenzoate CAS No. 1807164-60-8

Ethyl 4-bromo-2-cyano-5-methoxybenzoate

Cat. No. B1416422
CAS RN: 1807164-60-8
M. Wt: 284.11 g/mol
InChI Key: BVLXGJGJGZVAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-5-methoxybenzoate (EBCM) is an organic compound belonging to the class of benzoates. It is a colorless, odorless, and crystalline solid, soluble in water and ethanol, and is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EBCM has recently been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxybenzoate is not yet fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the transfer of protons between molecules. This allows for the formation of new chemical bonds and the formation of new molecules. Additionally, the compound has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-5-methoxybenzoate are not yet well-understood. However, the compound has been shown to interact with proteins, which suggests that it may have some effects on cellular processes. Additionally, Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been shown to inhibit the activity of enzymes involved in the metabolism of certain compounds, suggesting that it may have some effects on metabolic processes.

Advantages and Limitations for Lab Experiments

The use of Ethyl 4-bromo-2-cyano-5-methoxybenzoate in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of Ethyl 4-bromo-2-cyano-5-methoxybenzoate. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to explore the potential applications of Ethyl 4-bromo-2-cyano-5-methoxybenzoate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, research should be conducted to explore the potential of Ethyl 4-bromo-2-cyano-5-methoxybenzoate as a reagent in the synthesis of polymers and other materials.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been used in laboratory experiments to study the mechanism of action of various compounds and their biochemical and physiological effects. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been used in the synthesis of polymers and other materials.

properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)9(12)4-7(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLXGJGJGZVAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-cyano-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.